molecular formula C9H9BrO B178480 1-(2-Bromophenyl)prop-2-en-1-ol CAS No. 114837-50-2

1-(2-Bromophenyl)prop-2-en-1-ol

Cat. No. B178480
M. Wt: 213.07 g/mol
InChI Key: GQUCMPNYHIRLTH-UHFFFAOYSA-N
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Description

“1-(2-Bromophenyl)prop-2-en-1-ol” is a chemical compound with the molecular formula C9H9BrO . It is also known by other names such as “2-Bromo-α-ethenylbenzenemethanol” and “1-(2-Bromophényl)-1-phényl-2-propyn-1-ol” in French .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromophenyl)prop-2-en-1-ol” consists of a bromophenyl group attached to a prop-2-en-1-ol group . The exact 3D structure could not be found in the available resources.

Scientific Research Applications

Pd-Mediated α-Arylation Route

1-(2-Bromophenyl)prop-2-en-1-ol is used in the synthesis of 4-aryl-2-naphthols, which are then transformed into photochromic naphthopyrans. This process involves a Pd-mediated α-arylation route, demonstrating the compound's utility in complex organic synthesis and the development of photochromic materials (Aiken et al., 2015).

Structural Analysis and Crystallography

Several studies focus on the molecular structure and crystallography of derivatives of 1-(2-Bromophenyl)prop-2-en-1-ol. These studies contribute to understanding the spatial arrangement of molecules and intermolecular interactions, which are essential for designing new materials and pharmaceuticals. For instance, research on (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one provides insights into molecular dihedral angles and hydrogen bonding patterns (Suwunwong et al., 2009).

Nonlinear Optical Properties

Compounds derived from 1-(2-Bromophenyl)prop-2-en-1-ol are studied for their third-order nonlinear optical (NLO) properties. These properties are crucial for applications in photonics and telecommunications. For example, derivatives like (2 E)-1-(4-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one exhibit significant NLO properties, making them candidates for NLO applications (D’silva et al., 2012).

Optoelectronic and Charge Transport Properties

Studies on chalcone derivatives, such as (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, explore their linear and nonlinear optical properties, charge transport, and suitability for use in semiconductor devices. These properties are essential for developing new electronic materials and devices (Shkir et al., 2019).

Quantum Chemical Investigations

Quantum chemical investigations of 1-(2-Bromophenyl)prop-2-en-1-ol derivatives provide insights into molecular structures, vibrational assignments, and non-linear optical effects. These studies are significant for the development of new materials with specific optical and electronic properties (Thanigaimani et al., 2015).

Antioxidant Activity

The antioxidant activity of certain derivatives of 1-(2-Bromophenyl)prop-2-en-1-ol, such as (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl) prop-2-en-1-on, has been evaluated. These studies contribute to understanding the potential health benefits and applications of these compounds in the pharmaceutical and nutraceutical industries (Brahmana et al., 2021).

Potential Anesthetic Applications

Research on 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-one methiodides, related to 1-(2-Bromophenyl)prop-2-en-1-ol, explores their potential as intravenous anesthetics. This demonstrates the compound's relevance in medicinal chemistry and pharmaceutical research (Stenlake et al., 1989).

Synthesis and Biological Evaluation

Derivatives of 1-(2-Bromophenyl)prop-2-en-1-ol have been synthesized and evaluated for their antimicrobial activities. This research is pivotal for developing new antibacterial agents and understanding the biological activity of these compounds (Sherekar et al., 2021).

Photoreactive Properties and Molecular Dynamics

Studies on the photoreactive properties and molecular dynamics of chalcone analogs, including derivatives of 1-(2-Bromophenyl)prop-2-en-1-ol, contribute to the understanding of photochemical reactions in crystalline structures. This research is important for designing materials with specific photochemical behaviors (Bąkowicz et al., 2015).

Hydrocarbonylation Applications

The compound has been utilized in hydrocarbonylation reactions, such as the conversion of prop-2-en-1-ol to butane-1,4-diol, highlighting its role in industrial chemistry and catalysis (Simpson et al., 1996).

Molecular Docking and Enzyme Inhibition

Molecular docking studies of 1-(2-Bromophenyl)prop-2-en-1-ol derivatives assess their potential for inhibiting enzymes like MOA-B. This research is crucial for drug development and understanding the interaction between small molecules and biological targets (Arshad et al., 2017).

Future Directions

The future directions for research on “1-(2-Bromophenyl)prop-2-en-1-ol” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential pharmacological applications .

properties

IUPAC Name

1-(2-bromophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9,11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUCMPNYHIRLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)prop-2-en-1-ol

Synthesis routes and methods I

Procedure details

To a solution of allylmagnesium bromide (108 mL, 108 mmol, 2.0 eq) in THF was added a solution of 2-bromobenzaldehyde (10 g, 54 mmol, 1.0 eq) in THF (20 mL) dropwise at −18° C. The mixture was allowed to reach room temperature for 17 h, then, quenched with saturated NH4Cl aqueous. The mixture was partitioned between brine and ethyl acetate. The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to provide 1-(2-bromophenyl)prop-2-en-1-ol (10.5 g, 91%). LC-MS (m/z)=213.0 [M+H]+.
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Synthesis routes and methods II

Procedure details

To 2-bromobenzaldehyde (27 g; 0.146 mmol.) in dry tetrahydrofuran cooled to -78° C. in a dry ice/isopropyl alcohol bath was added 175 ml of a 1.0M solution of vinyl Grignard reagent in tetrahydrofuran dropwise and the reaction allowed to slowly warm overnight to room temperature. The reaction mixture was quenched with saturated NH4Cl and the tetrahydrofuran was concentrated off. The reaction mixture was poured into water and extracted twice with diethylether, washed with water and then brine and dried over K2CO3 to afford the subtitle compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Chinnabattigalla, A Choudhury… - Organic & Biomolecular …, 2021 - pubs.rsc.org
4-[(E)-3-Arylprop-2-enyl]phenols are omnipresent scaffolds and constitute natural products and biologically significant compounds. Obtusastyrene and obtustyrene are two such …
Number of citations: 3 pubs.rsc.org
P Wang, GR Ma, SL Yu, CS Da - Chirality, 2019 - Wiley Online Library
Enantioselective vinylation of aldehydes via direct catalytic asymmetric Grignard reaction of aldehdyes and the vinyl Grinard reagent is a long‐standing challenge. This work …
Number of citations: 7 onlinelibrary.wiley.com
M Rao - 2013 - search.proquest.com
Novel ruthenium complexes were developed containing a cyclopentadienyl (Cp) ligand tethered to a chiral sulfoxide, which also serves as a ligand. These complexes were synthesized …
Number of citations: 2 search.proquest.com
J Liu, H Dai, W Liu, J Fang - … in Inorganic, Metal-Organic, and Nano …, 2008 - Taylor & Francis
Eight new 1 H -1,2,4-triazole alcohol derivatives containing a ferrocenyl moiety were synthesized. In addition, four unexpected compounds, which are the hydroxyl of the title compounds …
Number of citations: 1 www.tandfonline.com
B Suchand, G Satyanarayana - European Journal of Organic …, 2017 - Wiley Online Library
Transition‐metal‐ as well as ligand‐free base‐mediated domino isomerization and alkylation of allylic alcohols is presented. This protocol features the conversion of simple allylic …
C Pigot - 2021 - hal.science
Les indanes sont une famille de molécule très étudiées en chimie organique. Parmi celles-ci, les colorants dits « push-pull » ont une place importante au sein de ces applications et …
Number of citations: 3 hal.science

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